5beta-Androst-16-en-3alpha-ol
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Overview
Description
5beta-Androst-16-en-3alpha-ol: is a steroidal compound belonging to the group of musk odorous 16-androstenes. It is known for its pheromonal properties and is often referred to as androstenol. This compound is a derivative of androstane and has a molecular formula of C19H30O. It is commonly found in the salivary glands and saliva of mature male pigs and is believed to play a role in olfactory communication.
Mechanism of Action
Target of Action
5beta-Androst-16-en-3alpha-ol, also known as Androstenol, is an androgen that is believed to act as a pheromone . It primarily targets the GABAA receptors , which play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound interacts with its targets, the GABAA receptors, by acting as a positive modulator . This means it enhances the effect of the neurotransmitter GABA on the GABAA receptor, leading to an increase in the chloride ion conductance, hyperpolarization of the neuron, and ultimately a decrease in neuronal excitability .
Biochemical Pathways
This pathway is involved in a variety of physiological processes, including the regulation of anxiety, sleep, and muscle relaxation .
Pharmacokinetics
Due to its lipophilic nature, it is likely to be well-absorbed and distributed throughout the body
Result of Action
The modulation of GABAA receptors by this compound can lead to various molecular and cellular effects. For instance, it has been shown to cause anxiolytic-like effects in mice in the open-field test and elevated zero-maze, and antidepressant-like effects in the forced swim test . It also conferred seizure protection in the 6 Hz electroshock and pentylenetetrazol models .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its volatility and lipophilicity make it well-suited for acting as a pheromone . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Androst-16-en-3alpha-ol typically involves the reduction of 5beta-Androst-16-en-3-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reduction methods. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5beta-Androst-16-en-3alpha-ol can undergo oxidation to form 5beta-Androst-16-en-3-one. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: As mentioned, the compound can be synthesized through the reduction of 5beta-Androst-16-en-3-one.
Substitution: The hydroxyl group at the 3alpha position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various reagents depending on the desired substitution
Major Products:
Oxidation: 5beta-Androst-16-en-3-one
Reduction: this compound
Substitution: Derivatives with substituted functional groups at the 3alpha position
Scientific Research Applications
Chemistry: 5beta-Androst-16-en-3alpha-ol is used as a reference compound in the development of analytical methods such as gas chromatography and mass spectrometry. It serves as a standard for the identification and quantification of similar compounds in complex mixtures.
Biology: In biological research, this compound is studied for its role as a pheromone. It is used to understand the mechanisms of olfactory communication and its effects on animal behavior.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the modulation of GABA(A) receptors. It has shown promise as a neurosteroid with anxiolytic and antidepressant-like effects in animal models .
Industry: this compound is used in the fragrance industry due to its musk-like odor. It is incorporated into perfumes and other scented products to enhance their olfactory appeal.
Comparison with Similar Compounds
5alpha-Androst-16-en-3alpha-ol: Similar in structure but differs in the configuration of the hydrogen atoms at the 5 position.
5alpha-Androst-16-en-3-one: An oxidized form of 5beta-Androst-16-en-3alpha-ol with a ketone group at the 3 position.
Androsterone: Another steroid with similar pheromonal properties but different structural features.
Uniqueness: this compound is unique due to its specific configuration and its dual role as both a pheromone and a neurosteroid. Its ability to modulate GABA(A) receptors sets it apart from other similar compounds, making it a compound of interest in both olfactory and neuropharmacological research .
Properties
IUPAC Name |
(3R,5R,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13-17,20H,4-8,10-12H2,1-2H3/t13-,14-,15+,16+,17+,18+,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVXMNNRSSQZJP-DLEIETQISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4C3(CCC(C4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC[C@H]4[C@@]3(CC[C@H](C4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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